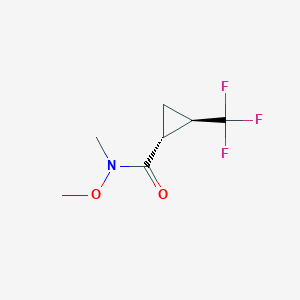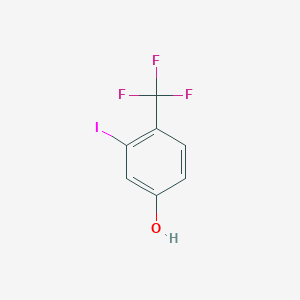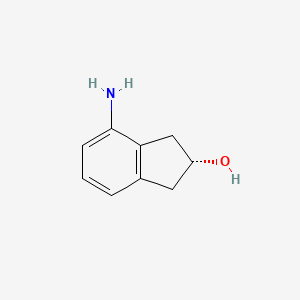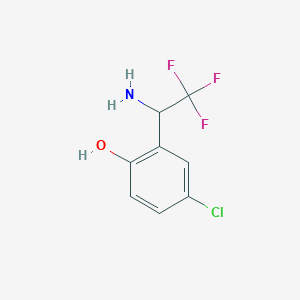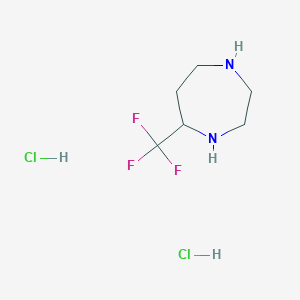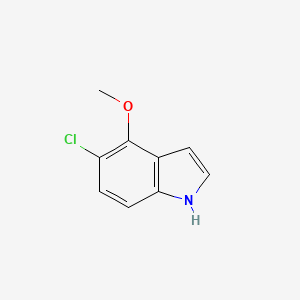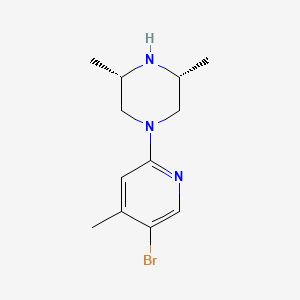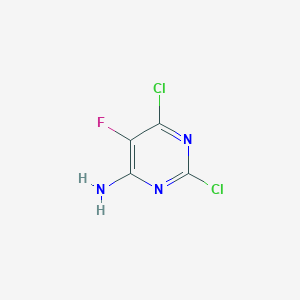![molecular formula C9H9BO2 B15051550 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a vinyl group attached to a benzo[c][1,2]oxaborol ring system, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol with vinyl-containing reagents under controlled conditions. One common method involves the use of vinyl sulfonyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated benzo[c][1,2]oxaborol derivatives.
Substitution: Various substituted benzo[c][1,2]oxaborol compounds depending on the reagents used.
Scientific Research Applications
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, including hydrogels for medical applications.
Mechanism of Action
The mechanism of action of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby modulating the levels of cyclic AMP (cAMP) within cells . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparison with Similar Compounds
Crisaborole: Another benzo[c][1,2]oxaborol derivative used as a topical treatment for skin conditions.
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: Used in the development of hydrogels for medical applications.
Uniqueness: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and therapeutic applications.
Properties
Molecular Formula |
C9H9BO2 |
|---|---|
Molecular Weight |
159.98 g/mol |
IUPAC Name |
6-ethenyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H9BO2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h2-5,11H,1,6H2 |
InChI Key |
QTAQWOPUMRETST-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
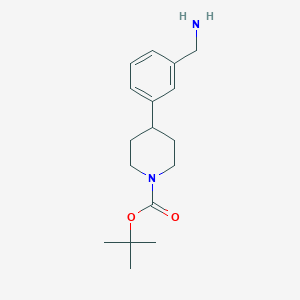
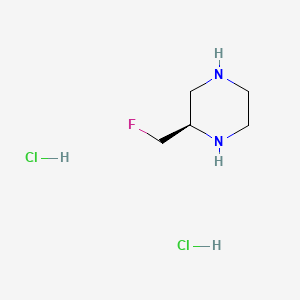
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
